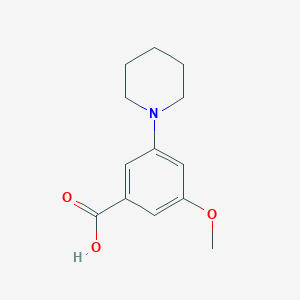
3-Methoxy-5-(piperidin-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-(piperidin-1-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methoxy group at the third position and a piperidinyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(piperidin-1-yl)benzoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-methoxybenzoic acid.
Nitration: The 3-methoxybenzoic acid undergoes nitration to introduce a nitro group at the fifth position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Piperidinylation: The amine group is reacted with piperidine under appropriate conditions to form the piperidinyl derivative.
Final Product Formation: The final product, this compound, is obtained through acidification and purification steps.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(piperidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidinyl group can be substituted with other amines or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-Hydroxy-5-(piperidin-1-yl)benzoic acid.
Reduction: 3-Methoxy-5-(piperidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-5-(piperidin-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study the interactions of piperidinyl derivatives with biological macromolecules.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(piperidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinyl group can enhance binding affinity and specificity towards these targets, while the methoxy group can modulate the compound’s electronic properties. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-(morpholin-1-yl)benzoic acid: Similar structure but with a morpholine ring instead of piperidine.
3-Methoxy-5-(piperazin-1-yl)benzoic acid: Contains a piperazine ring instead of piperidine.
3-Methoxy-5-(pyrrolidin-1-yl)benzoic acid: Features a pyrrolidine ring instead of piperidine.
Uniqueness
3-Methoxy-5-(piperidin-1-yl)benzoic acid is unique due to the specific combination of the methoxy and piperidinyl groups, which confer distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivities compared to its analogs.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-methoxy-5-piperidin-1-ylbenzoic acid |
InChI |
InChI=1S/C13H17NO3/c1-17-12-8-10(13(15)16)7-11(9-12)14-5-3-2-4-6-14/h7-9H,2-6H2,1H3,(H,15,16) |
InChI Key |
DSDWSOHLWSOXOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















